1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include:
Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution reactions.
Trifluoromethylation: Incorporation of the trifluoromethylthio group using reagents like trifluoromethylthiolating agents.
Ketone Formation: Formation of the propanone moiety through oxidation or other suitable reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The ethoxy group and ketone moiety may also play roles in binding and reactivity .
Comparison with Similar Compounds
1-(2-Ethoxy-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds like:
1-(2-Ethoxy-6-(trifluoromethyl)phenyl)propan-1-one: Lacks the sulfur atom, which may affect its reactivity and biological activity.
1-(2-Ethoxy-6-(trifluoromethoxy)phenyl)propan-1-one: Contains an oxygen atom instead of sulfur, potentially altering its chemical properties and interactions.
The presence of the trifluoromethylthio group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, stability, and reactivity.
Properties
Molecular Formula |
C12H13F3O2S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[2-ethoxy-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-8(16)11-9(17-4-2)6-5-7-10(11)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
WZXRPMNYCCJZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)OCC |
Origin of Product |
United States |
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